Product packaging for Benzo[b]naphtho[2,3-d]furan(Cat. No.:CAS No. 243-42-5)

Benzo[b]naphtho[2,3-d]furan

Cat. No.: B1265505
CAS No.: 243-42-5
M. Wt: 218.25 g/mol
InChI Key: FTMRMQALUDDFQO-UHFFFAOYSA-N
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Description

Contextualizing Benzo[b]naphtho[2,3-d]furan within Fused Polycyclic Aromatic Hydrocarbons and Heterocycles

This compound belongs to the extensive class of polycyclic aromatic hydrocarbons (PAHs), which are characterized by the fusion of two or more benzene (B151609) rings. libretexts.orglibretexts.org The incorporation of a furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, distinguishes it as a heterocyclic aromatic compound. researchgate.net This fusion of carbocyclic and heterocyclic rings results in a rigid, planar molecule with an extended π-electron system. cymitquimica.com The specific arrangement of the fused rings in this compound gives rise to its unique electronic and photophysical properties, setting it apart from other PAHs and heterocyclic compounds. cymitquimica.com

Significance of this compound in Contemporary Chemical Research

The scientific interest in this compound and its derivatives stems from their potential as versatile building blocks in the synthesis of more complex molecules and their promising applications in several fields. cymitquimica.com

Contributions to Organic Chemistry

In the field of organic chemistry, the synthesis of this compound and its derivatives is an active area of research. researchgate.netthieme-connect.comresearchgate.net Various synthetic strategies have been developed to construct this intricate ring system, often involving multi-step sequences. researchgate.netthieme-connect.com For instance, one approach involves the heteroannulation of 2-(2-bromophenyl)-3-hydroxy-1,4-naphthoquinones. researchgate.net Another method utilizes a palladium-catalyzed Heck reaction. thieme-connect.comresearchgate.net The development of efficient and regioselective synthetic routes is crucial for accessing a wider range of derivatives with tailored properties. The chemical reactivity of the this compound core is also of fundamental interest, with studies exploring reactions such as electrophilic aromatic substitution. cymitquimica.com

Relevance in Materials Science

The unique electronic structure of this compound makes it a compelling candidate for applications in materials science, particularly in the realm of organic electronics. cymitquimica.com Its extended π-conjugation suggests potential for use in organic semiconductors. cymitquimica.com Derivatives of this compound, such as those incorporating bromine, are used as intermediates in the synthesis of larger, more complex organic electronic materials. chemicalbook.comguidechem.com For example, 3-bromo-benzo[b]naphtho[2,3-d]furan serves as a key intermediate in the creation of benzidine (B372746) and triarylamine derivatives, which are components of organic light-emitting diodes (OLEDs). chemicalbook.comguidechem.com These derivatives often exhibit good hole-transporting properties, thermal stability, and film-forming capabilities, which are critical for the performance and longevity of OLED devices. chemicalbook.comguidechem.com

Emerging Roles in Medicinal Chemistry

The this compound scaffold has also emerged as a structure of interest in medicinal chemistry. Certain derivatives have shown potential as antineoplastic agents. acs.org Specifically, this compound-6,11-dione derivatives have been synthesized and studied for their biological activities. acs.org The isosteric replacement of the furan oxygen with a sulfur atom to create benzo[b]naphtho[2,3-d]thiophene-6,11-diones, which are structurally similar, has also been explored for potential biological activity. clockss.org Furthermore, boronic acid derivatives of this compound are being investigated as intermediates in medicinal chemistry, highlighting the versatility of this scaffold in the development of new therapeutic agents. chemicalbook.comcymitquimica.com

Scope and Objectives of the Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The subsequent sections will delve into detailed research findings, including its chemical and physical properties presented in data tables. The information presented is based on a review of scientific literature and aims to be a professional and authoritative resource on this specific compound.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₀O cymitquimica.comnih.gov
Molecular Weight 218.25 g/mol nih.gov
CAS Number 243-42-5 cymitquimica.comnih.gov
Appearance Solid at room temperature cymitquimica.com
Synonyms Benzo[b]diphenylene oxide, β-Brazan cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O B1265505 Benzo[b]naphtho[2,3-d]furan CAS No. 243-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphtho[2,3-b][1]benzofuran
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InChI

InChI=1S/C16H10O/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMRMQALUDDFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60179029
Record name Benzo(b)naphtho(2,3-d)furan
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

243-42-5
Record name Benzo[b]naphtho[2,3-d]furan
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Record name Benzo(b)diphenylene oxide
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Record name Benzo[b]naphtho[2,3-d]furan
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Ii. Synthetic Methodologies for Benzo B Naphtho 2,3 D Furan and Its Derivatives

Classical and Established Synthetic Routes

Classical synthetic routes to the Benzo[b]naphtho[2,3-d]furan core often involve the formation of the furan (B31954) ring as a key step, typically through condensation and subsequent cyclization of appropriately functionalized precursors.

Condensation and Cyclization Approaches

These methods build the heterocyclic furan ring onto a pre-existing naphthoquinone or related bicyclic structure.

A prominent strategy for the synthesis of derivatives such as naphtho[2,3-b]furan-4,9-diones involves the reaction of a hydroxy-substituted naphthoquinone with various coupling partners. For instance, 2-hydroxy-1,4-naphthoquinone (B1674593) serves as a common starting material. One modern approach utilizes a visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinone and various alkynes or alkenes. This method is notable for its environmentally friendly conditions, employing blue LEDs as the light source, and generally providing good yields and high regioselectivity.

The reaction proceeds by dissolving the 2-hydroxy-1,4-naphthoquinone and the respective alkyne or alkene in a solvent like acetonitrile (B52724), followed by irradiation. This photochemical process facilitates the cycloaddition to form the furan ring fused to the naphthoquinone skeleton.

EntryAlkyne/Alkyne DerivativeProductYield (%)
1Phenylacetylene2-Phenylnaphtho[2,3-b]furan-4,9-dione75
22-Ethynylbenzaldehyde2-(4,9-Dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl)benzaldehyde72
31-Ethynyl-2-chlorobenzene2-(2-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione56
41-Ethynyl-4-propylbenzene2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione80
51-((1s,4r)-4-Propylcyclohexyl)-4-ethynylbenzene2-(4-((1s,4r)-4-Propylcyclohexyl)phenyl)naphtho[2,3-b]furan-4,9-dione78

Table 1: Examples of Naphtho[2,3-b]furan-4,9-dione (B1206112) Synthesis via Visible-Light-Mediated [3+2] Cycloaddition.

Acid-catalyzed cyclization is a fundamental method for the formation of furan rings in various aromatic systems, including naphthofurans. The mechanism typically involves the protonation of a carbonyl or hydroxyl group, which generates a reactive intermediate that is susceptible to intramolecular nucleophilic attack by a suitably positioned hydroxyl group on an adjacent aromatic ring.

For example, the synthesis of dihydronaphthofurans can be achieved through the acid-catalyzed reaction of a naphthol with an epoxide, such as styrene (B11656) oxide. The reaction proceeds via the acid-catalyzed opening of the epoxide ring, followed by nucleophilic attack of the naphthol. Subsequent intramolecular cyclization and dehydration lead to the formation of the furan ring. Similarly, the treatment of 2-naphthol (B1666908) with aldehydes in the presence of an acid catalyst can also yield dihydronaphthofuran derivatives. These reactions demonstrate the utility of acid catalysis in promoting the key ring-closing step to furnish the fused heterocyclic system.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. The Heck and Suzuki-Miyaura reactions are particularly relevant to the synthesis of the this compound scaffold and its derivatives.

Heck Reactions in this compound Synthesis

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a powerful method for constructing complex molecular architectures. A notable application in this context is the synthesis of benzo[b]naphtho[2,3-b]furan-6,11-diones from o-acetylbenzoic acids. thieme-connect.com This synthetic route involves a Heck palladium-catalyzed arylation of an electron-rich alkene, such as n-butyl vinyl ether, with o-iodobenzoic acid derivatives. thieme-connect.com

The initial Heck coupling product can then undergo further transformations, including cyclization, to yield the target benzo[b]naphtho[2,3-b]furan-6,11-dione system. This approach highlights the versatility of the Heck reaction in building up the necessary precursors for the final fused-ring structure. The reaction conditions typically involve a palladium catalyst, a base, and an appropriate solvent, with reaction temperatures often elevated to ensure efficient coupling.

EntryAryl HalideAlkeneProduct of Heck ReactionYield (%)
1Methyl o-iodobenzoaten-Butyl vinyl etherMethyl 2-acetylbenzoate90 (after hydrolysis)
2Methyl o-iodo-4,5-dimethoxybenzoaten-Butyl vinyl etherMethyl 2-acetyl-4,5-dimethoxybenzoate84
3Methyl 2-(iodophenyl)acetaten-Butyl vinyl etherMethyl 2-(2-acetylphenyl)acetate68

Table 2: Representative Heck Reactions for the Synthesis of Precursors to Benzo[b]naphtho[2,3-b]furan-6,11-diones. thieme-connect.com

Suzuki-Miyaura Cross-Coupling for Selective Arylations

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a highly versatile and widely used method for the formation of C-C bonds. This reaction is particularly effective for the synthesis of biaryl compounds and has been successfully applied to the arylation of benzofuran (B130515) scaffolds, demonstrating its potential for the synthesis of substituted this compound derivatives.

For example, a bromo-substituted benzofuran can be coupled with various arylboronic acids to introduce a range of substituents onto the benzofuran core. This methodology allows for the facile production of heterobiaryl compounds. The reactions are typically carried out in the presence of a palladium catalyst and a base in a suitable solvent system, often a mixture of an organic solvent and water. The reaction conditions are generally mild and tolerate a wide variety of functional groups on both coupling partners.

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)benzofuran91
24-Fluorophenylboronic acid2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)benzofuran98
34-(Trifluoromethyl)phenylboronic acid2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)benzofuran92
43,5-Difluorophenylboronic acid2-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)benzofuran95
5o-Tolylboronic acid2-(2'-Methyl-[1,1'-biphenyl]-4-yl)benzofuran85

Table 3: Synthesis of 2-Arylbenzo[b]furan Derivatives via Suzuki-Miyaura Cross-Coupling of 2-(4-Bromophenyl)benzofuran.

Sonogashira Coupling-Cyclization Sequences

A powerful one-pot strategy for the synthesis of substituted benzo[b]furans, which can be extrapolated to the more complex this compound system, involves a domino intermolecular Sonogashira coupling followed by an intramolecular cycloisomerization. organic-chemistry.org This method efficiently forms two carbon-carbon bonds and one carbon-oxygen bond in a single synthetic operation.

The reaction typically involves the coupling of a 2-halophenol derivative with a terminal alkyne. In a representative synthesis of 2,3-disubstituted benzo[b]furans, 2-(2-bromophenoxy)-1-phenylethan-1-ones are reacted with terminal acetylenes. organic-chemistry.org The initial Sonogashira coupling forms an intermediate which then undergoes a base-promoted intramolecular carbanion-yne cyclization in a 5-exo-dig manner, followed by double-bond isomerization to yield the final benzofuran product. organic-chemistry.org Optimization studies have identified palladium acetate (B1210297) (Pd(OAc)₂) with a Xantphos ligand and potassium phosphate (B84403) (K₃PO₄) as the base in toluene (B28343) at 120°C to be effective conditions for this transformation. organic-chemistry.org This methodology demonstrates good functional group tolerance and provides good to excellent yields. organic-chemistry.org

While direct application to this compound is not extensively documented, the principles can be applied by selecting appropriate precursors, such as a brominated 2-hydroxynaphthalene and a suitable terminal alkyne. The Sonogashira coupling itself is a robust reaction catalyzed by palladium and copper co-catalysts, suitable for creating the necessary C-C bond prior to cyclization. organic-chemistry.orgmdpi.com

Table 1: Optimized Conditions for Domino Sonogashira Coupling-Cyclization
ParameterConditionReference
CatalystPd(OAc)₂ organic-chemistry.org
LigandXantphos organic-chemistry.org
BaseK₃PO₄ organic-chemistry.org
SolventToluene organic-chemistry.org
Temperature120°C organic-chemistry.org

Intramolecular Cyclization Strategies

Oxidative Cyclization of Ortho-Cinnamyl Phenols

The intramolecular oxidative cyclization of ortho-cinnamyl phenols presents an efficient route to functionalized 2-benzyl benzo[b]furans, a structural motif related to the this compound core. nih.govresearchgate.netorganic-chemistry.org This method relies on a regioselective 5-exo-trig cyclization process. nih.govorganic-chemistry.org

In a typical procedure, an ortho-cinnamyl phenol (B47542) is treated with a palladium(II) catalyst, such as [PdCl₂(CH₃CN)₂], and an oxidant, commonly benzoquinone. nih.govorganic-chemistry.org The reaction proceeds with a broad substrate scope, affording good to excellent yields of the desired benzofuran derivatives. nih.govresearchgate.net Furthermore, a sequential one-pot reaction has been developed that begins with the Friedel–Crafts alkylation of phenols with cinnamyl alcohols, catalyzed by Re₂O₇, to generate the ortho-cinnamyl phenol in situ, which then undergoes the Pd(II)-catalyzed oxidative annulation. researchgate.net

Table 2: Reagents for Oxidative Cyclization of o-Cinnamyl Phenols
RoleReagentReference
Catalyst[PdCl₂(CH₃CN)₂] nih.govorganic-chemistry.org
OxidantBenzoquinone nih.govorganic-chemistry.org
Alkylation Catalyst (for one-pot)Re₂O₇ researchgate.net
Iron(III)-Catalyzed Halogenation and Metal-Mediated O-Arylation/C-O Cyclization

A one-pot process utilizing non-precious transition metals has been developed for the synthesis of benzo[b]furans from simple 1-aryl- or 1-alkylketones. nih.gov This strategy involves a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by a metal-mediated O-arylation to form the C-O bond of the furan ring. nih.gov

The process begins with the iodination of a ketone substrate, catalyzed by iron(III) chloride (FeCl₃), which proceeds selectively at the position para to an activating group like a methoxy (B1213986) substituent. nih.gov Following the halogenation, a copper-catalyzed intramolecular O-arylation is carried out. Interestingly, it has been shown that even parts-per-million loadings of copper, present as an impurity in some grades of FeCl₃, can be sufficient to catalyze the cyclization step. nih.gov Alternatively, an ultrapure iron(III) salt, such as iron(III) nitrate (B79036) nonahydrate, can be used to catalyze both the halogenation and the subsequent C-O bond formation, albeit with potentially moderate yields. nih.gov This method has been successfully applied to the synthesis of a range of 2-arylbenzo[b]furans with yields ranging from 55-75%. nih.gov

Table 3: Key Features of Iron(III)-Catalyzed Benzofuran Synthesis
StepCatalyst/ReagentKey AspectReference
HalogenationFeCl₃ / N-iodosuccinimideRegioselective iodination nih.gov
O-Arylation/CyclizationCopper (ppm levels) or Fe(NO₃)₃·9H₂OOne-pot C-O bond formation nih.gov
Overall Yield55-75%For 2-arylbenzo[b]furans nih.gov
Copper-Promoted Hydration/Annulation

An efficient synthesis of benzo[b]furans has been achieved through a copper-promoted intramolecular annulation of 2-fluorophenylacetylene derivatives. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov This method involves the hydration of the C-F bond followed by cyclization to form the furan ring. beilstein-journals.orgbeilstein-journals.org

The reaction is typically catalyzed by copper(I) iodide (CuI) in the presence of a base such as potassium hydroxide (B78521) (KOH) and water in a solvent like dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgnih.gov The process has been optimized, and the addition of potassium iodide (KI) as an additive can further improve the yield. beilstein-journals.org Various functional groups are tolerated in this reaction, allowing for the synthesis of a wide range of substituted benzo[b]furans in moderate to good yields. beilstein-journals.org While the direct synthesis of this compound using this method is not explicitly detailed, the annulation of appropriately substituted naphthylacetylene derivatives represents a plausible extension of this methodology.

Table 4: Optimized Conditions for Copper-Promoted Hydration/Annulation
ParameterConditionReference
CatalystCuI (10 mol%) nih.gov
BaseKOH (2.0 mmol) nih.gov
SolventDMSO beilstein-journals.orgnih.gov
AdditiveKI (0.2 mmol) beilstein-journals.org
Temperature80°C nih.gov

Advanced and Green Synthetic Approaches

Visible-Light-Mediated Cycloaddition Reactions

A notable green and efficient approach for the synthesis of the Naphtho[2,3-b]furan-4,9-dione core, a close derivative of this compound, is through a visible-light-mediated [3+2] cycloaddition reaction. mdpi.comnih.govresearchgate.net This method is environmentally friendly as it operates under mild conditions and often without the need for any metal catalysts, ligands, or bases. mdpi.com

The reaction involves the cycloaddition of 2-hydroxy-1,4-naphthoquinones with various alkynes or alkenes under irradiation with blue LEDs (typically around 460 nm). mdpi.com This protocol demonstrates excellent regioselectivity and a remarkable tolerance for various functional groups, delivering the desired naphtho[2,3-b]furan-4,9-diones and their dihydro derivatives in good yields. mdpi.comresearchgate.net Control experiments have shown that the reaction is light-dependent, as no product is formed in the absence of light. mdpi.com The proposed mechanism involves the photo-excitation of the naphthoquinone, which then reacts with the alkyne to form a biradical intermediate that subsequently cyclizes. mdpi.com This approach represents a powerful and facile means to access the structural diversity of this class of compounds. nih.govresearchgate.net

Table 5: Conditions for Visible-Light-Mediated Synthesis of Naphtho[2,3-b]furan-4,9-diones
ParameterConditionReference
Reactant 12-Hydroxy-1,4-naphthoquinone mdpi.com
Reactant 2Alkyne or Alkenes mdpi.com
Light SourceBlue LEDs (460 nm) mdpi.com
Catalyst/AdditivesNone required mdpi.com
SolventAcetonitrile mdpi.com
TemperatureAmbient researchgate.net

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Visible-Light-Mediated [3+2] Cycloaddition

A green and efficient approach for the synthesis of naphtho[2,3-b]furan-4,9-diones involves a visible-light-mediated [3+2] cycloaddition reaction. nih.gov This method provides a powerful and environmentally friendly alternative to traditional synthetic routes which often require harsh conditions such as heating, strong bases, or the use of transition-metal catalysts. nih.gov The reaction proceeds by the cycloaddition of 2-hydroxy-1,4-naphthoquinones with various alkynes. nih.gov

The photochemical [3+2] cycloaddition reaction for the synthesis of naphtho[2,3-b]furan-4,9-diones is characterized by its high regioselectivity and broad functional group tolerance. nih.gov The reaction is typically carried out by dissolving 2-hydroxy-1,4-naphthoquinone and an alkyne in a suitable solvent, followed by irradiation with visible light. nih.gov This methodology allows for the formation of the desired products in good yields without the need for any additives like bases, metals, or ligands. nih.gov A proposed mechanism suggests that the reaction is initiated by the photoexcitation of 2-hydroxy-1,4-naphthoquinone, which then undergoes a cascade of reactions including radical addition, intramolecular cyclization, and oxidation to afford the final product. nih.gov

To enhance the efficiency of the visible-light-mediated [3+2] cycloaddition, optimization of the reaction conditions has been explored. nih.gov It was found that the choice of solvent and the light source plays a crucial role in the reaction outcome. Among the various solvents tested, including dichloromethane (B109758) (DCM), acetone, tetrahydrofuran (B95107) (THF), and toluene, acetonitrile (MeCN) proved to be the most effective, leading to a significant improvement in the product yield. nih.gov

Furthermore, the use of blue light-emitting diodes (LEDs) with a wavelength of 460 nm as the light source was identified as optimal for this transformation. nih.gov The optimized reaction conditions involve irradiating a solution of 2-hydroxy-1,4-naphthoquinone and the corresponding alkyne in acetonitrile with blue LEDs at ambient temperature for 6 hours. nih.gov These conditions not only provide good to excellent yields of the desired naphtho[2,3-b]furan-4,9-diones but also align with the principles of green chemistry by utilizing a readily available and safe light source and a relatively benign solvent. nih.gov

The following table summarizes the yields of various 2-substituted naphtho[2,3-b]furan-4,9-diones synthesized under the optimized photochemical conditions. nih.gov

EntryR group of AlkyneProductYield (%)
1Phenyl2-Phenylnaphtho[2,3-b]furan-4,9-dione75
24-Methylphenyl2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione72
34-Methoxyphenyl2-(4-Methoxyphenyl)naphtho[2,3-b]furan-4,9-dione68
44-Chlorophenyl2-(4-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione67
54-Bromophenyl2-(4-Bromophenyl)naphtho[2,3-b]furan-4,9-dione65
62-Methoxyphenyl2-(2-Methoxyphenyl)naphtho[2,3-b]furan-4,9-dione63
73-Methoxyphenyl2-(3-Methoxyphenyl)naphtho[2,3-b]furan-4,9-dione70
8Thiophen-2-yl2-(Thiophen-2-yl)naphtho[2,3-b]furan-4,9-dione58
9Cyclohexyl2-Cyclohexylnaphtho[2,3-b]furan-4,9-dione45

Reaction conditions: 2-hydroxy-1,4-naphthoquinone (1.0 mmol), alkyne (1.0 mmol), acetonitrile (20 mL), blue LED (460 nm), 6 hours, ambient temperature. nih.gov

Detailed research findings indicate that control experiments confirmed the necessity of light for the reaction to proceed, as no product was formed in the dark. nih.gov The addition of a radical scavenger, such as TEMPO, was found to inhibit the reaction, suggesting a radical-mediated pathway. nih.gov

Heteroannulation Strategies

Cyclization of 3-(2-Bromophenyl)naphthalen-2-ols

The intramolecular cyclization of 3-(2-bromophenyl)naphthalen-2-ols represents a key strategy for the direct formation of the this compound skeleton. This transformation is typically achieved through a palladium- or copper-catalyzed intramolecular C-O bond formation, a reaction analogous to the Ullmann condensation.

The process involves the deprotonation of the hydroxyl group on the naphthalenol moiety by a base to form a more nucleophilic alkoxide. This intermediate then undergoes an intramolecular cyclization, where the oxygen attacks the carbon atom of the bromophenyl group, displacing the bromide ion. The presence of a catalyst, such as a palladium or copper complex, is crucial for facilitating this C-O coupling reaction, lowering the activation energy for the bond formation.

Key reaction parameters that influence the efficiency and yield of this cyclization include the choice of catalyst, base, solvent, and temperature. For instance, palladium catalysts like Pd(OAc)₂ or copper catalysts such as CuI are commonly employed in similar intramolecular etherifications. The selection of the base is critical to ensure efficient deprotonation without promoting side reactions.

Regioselectivity and Stereoselectivity in Synthesis

The regioselectivity of electrophilic substitution reactions on the this compound core is governed by the electronic properties of existing substituents on the aromatic rings. These substituents act as "directing groups," influencing the position of attack by an incoming electrophile. The principles are analogous to those observed in simpler benzene (B151609) systems.

Activating Groups: Substituents that donate electron density to the aromatic system (e.g., hydroxyl [-OH], methoxy [-OCH₃], alkyl groups) are termed activating groups. They increase the rate of electrophilic substitution and direct the incoming electrophile primarily to the ortho and para positions relative to the substituent. This is due to the stabilization of the cationic intermediate (the sigma complex) through resonance or inductive effects.

Deactivating Groups: Substituents that withdraw electron density from the aromatic system (e.g., nitro [-NO₂], carbonyl [-C=O], sulfonyl [-SO₃H]) are known as deactivating groups. They decrease the reaction rate and, with the exception of halogens, direct the incoming electrophile to the meta position. Halogens are an exception; they are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can participate in resonance stabilization of the sigma complex.

In the context of a substituted this compound, the position of a directing group will determine which of the available carbons on the fused ring system is most susceptible to electrophilic attack.

In the synthesis of furans and their fused derivatives, particularly in palladium-catalyzed cyclization reactions, the choice of base is a critical parameter that significantly impacts reaction yield and the prevalence of side reactions. Optimization is key to minimizing undesired pathways. The base's role is typically to facilitate the deprotonation of a precursor, such as a hydroxyl group, to initiate cyclization.

The strength and solubility of the base are determining factors in its effectiveness. A base that is too strong can lead to side reactions, while one that is too weak may result in low conversion rates. For example, in palladium-catalyzed furan synthesis, moderately basic inorganic carbonates are often preferred.

A comparative study on the effect of different bases in a palladium-catalyzed furan synthesis highlights this principle.

BasepKaYield (%)Observations
K₂CO₃ 10.3394%High yield attributed to moderate basicity and good buffering capacity.
K₃PO₄ 12.425%Lower yield due to higher basicity and poor solubility, impeding reactant interaction.

This table is generated based on findings from a study on palladium-catalyzed synthesis of functionalized furans, illustrating the critical impact of base selection on reaction outcomes. mdpi.com

Potassium carbonate (K₂CO₃) often emerges as an effective base due to its moderate basicity, which is sufficient to deprotonate the necessary precursors without causing degradation or promoting unwanted intermolecular reactions. mdpi.comnih.gov In contrast, stronger bases like potassium phosphate (K₃PO₄) can sometimes lead to lower yields because of their higher basicity and limited solubility in common organic solvents, which can hinder their interaction with the reactants. mdpi.com

While the parent this compound molecule is achiral, the synthesis of its derivatives, particularly those with saturated or partially saturated rings, can involve the creation of stereocenters. In such cases, controlling the stereochemical outcome is a significant synthetic challenge. Diastereoselective synthesis aims to produce one diastereomer in preference to others.

An example of this can be found in the synthesis of dihydronaphthofuran derivatives, which are structurally related to this compound. A diastereoselective synthesis of 1,2-dihydronaphtho[2,1-b]furans has been developed through the reaction of o-quinone methides with pyridinium (B92312) methylides. rsc.org This reaction proceeds in the presence of a base like 1,1,3,3-tetramethylguanidine (B143053) (TMG) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and allows for the formation of products with specific relative stereochemistry in good yields (34–90%). rsc.org The specific geometry of the reactants and the transition state of the cyclization reaction dictates which diastereomer is preferentially formed.

Synthetic Utility of this compound as a Building Block

The this compound scaffold is not only a synthetic target but also a valuable intermediate or building block for constructing larger, more complex molecular architectures with specific functional properties. Its rigid, planar, and electron-rich nature makes it an attractive core for materials science applications, particularly in organic electronics.

A key derivative, 3-bromo-benzo[b]naphtho[2,3-d]furan, serves as a versatile precursor for creating advanced organic materials. chemicalbook.comguidechem.com The bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of various functional groups. This utility is prominently demonstrated in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).

These complex molecules are designed to function as hole transport materials in OLED devices. guidechem.com The incorporation of the large, conjugated this compound unit enhances the hole mobility and thermal stability of the resulting materials. This leads to OLED devices with improved performance characteristics, such as lower driving voltages, higher luminous efficiency, and longer operational lifetimes. chemicalbook.comguidechem.com

PrecursorTarget Molecular ArchitectureApplication
This compound, 3-bromo-Benzidine (B372746) DerivativesHole Transport Layer in OLEDs
This compound, 3-bromo-Triarylamine DerivativesHole Transport Layer in OLEDs
This compound, 3-bromo-Fluorene-containing TriarylaminesHole Transport Layer in OLEDs

This table summarizes the application of this compound derivatives as precursors for complex molecules used in organic electronics. chemicalbook.comguidechem.com

Synthesis of this compound-6,11-diones

This compound-6,11-diones are a class of quinone derivatives of the parent furan. A novel and efficient synthesis for these compounds starts from 2-(2-bromophenyl)-3-hydroxy-1,4-naphthoquinones through a process of heteroannulation. researchgate.net The requisite naphthoquinones are themselves prepared from 3-(2-bromophenyl)naphthalen-2-ols, which are obtained via an intramolecular aldol (B89426) condensation of 2-[3-(2-bromophenyl)-2-oxopropyl]benzaldehydes. researchgate.net

An alternative and more direct route involves the cyclization of 3-(2-bromophenyl)naphthalen-2-ols to form the this compound core, followed by oxidation to yield the desired dione (B5365651) product. researchgate.net Another established method reports the synthesis of these diones from o-acetylbenzoic acids. scimago.esresearchgate.net These synthetic strategies provide access to a range of this compound-6,11-dione compounds, which have been designed and evaluated for potential biological activities. researchgate.net

Starting MaterialKey Transformation(s)ProductReference
2-[3-(2-Bromophenyl)-2-oxopropyl]benzaldehydesIntramolecular aldol condensation, heteroannulationThis compound-6,11-diones researchgate.net
3-(2-Bromophenyl)naphthalen-2-olsCyclization, OxidationThis compound-6,11-diones researchgate.net
o-Acetylbenzoic acidsHeck palladium-catalysed arylation sequenceThis compound-6,11-diones scimago.esresearchgate.net

Intermediate in Benzidine Derivative Synthesis for Organic Photoelectric Materials

The brominated derivative, 3-bromo-benzo[b]naphtho[2,3-d]furan, serves as a crucial intermediate in the synthesis of advanced benzidine derivatives. guidechem.comchemicalbook.com These resulting benzidine compounds are integral to the development of organic photoelectric materials, particularly for use in Organic Light-Emitting Diodes (OLEDs). guidechem.comchemicalbook.com

Intermediate in Triarylamine Derivative Preparation for Organic Luminescent Devices

Similarly, 3-bromo-benzo[b]naphtho[2,3-d]furan is a key building block for the preparation of triarylamine derivatives, including those containing fluorene (B118485) moieties. guidechem.comchemicalbook.com These triarylamine derivatives are high-performance hole transfer materials, which are critical components in improving the efficiency of organic luminescent devices. chemicalbook.com

The function of these materials is to enhance the injection and transmission of holes, lower the hole injection barrier, and effectively block electrons within the light-emitting layer. chemicalbook.com The resulting triarylamine derivatives, synthesized from the this compound intermediate, possess large conjugated systems that improve hole transmission. They also exhibit good thermal stability and solubility, which is advantageous for the film-forming process in device manufacturing. guidechem.com OLEDs that incorporate these triarylamine derivatives demonstrate significantly improved performance, including higher luminous efficiency, longer service life, and lower driving voltages. guidechem.comchemicalbook.com

Derivatization at Specific Positions (e.g., C3 position)

The derivatization of the this compound scaffold at specific positions is key to its utility as a synthetic intermediate. The prime example is the introduction of a bromine atom at the C3 position to create 3-bromo-benzo[b]naphtho[2,3-d]furan. guidechem.comchemicalbook.com This bromine atom acts as a versatile functional handle, allowing for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions, such as palladium-catalyzed cross-coupling reactions.

This strategic placement of a reactive group enables the "stitching" of the this compound core into larger, more complex molecular architectures. As detailed in the previous sections, this C3-brominated intermediate is instrumental in building benzidine and triarylamine derivatives for high-performance organic electronic materials. guidechem.comchemicalbook.com The ability to selectively functionalize the C3 position is therefore a critical step in tailoring the electronic and physical properties of the final materials for applications in OLEDs and other photoelectric devices.

Iii. Spectroscopic and Computational Characterization of Benzo B Naphtho 2,3 D Furan and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy is indispensable for the characterization of complex organic molecules like Benzo[b]naphtho[2,3-d]furan. High-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental in confirming the molecular structure and formula.

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of the parent this compound is expected to show a complex pattern of signals in the aromatic region. Due to the molecule's asymmetry, all ten protons on the aromatic rings are chemically distinct and should, in principle, produce unique signals. These signals would appear as multiplets (doublets, triplets, or combinations thereof) arising from spin-spin coupling with neighboring protons. The exact chemical shifts would be influenced by the electron density at each position, with protons adjacent to the furan (B31954) oxygen atom likely experiencing different shielding effects compared to those on the outer benzene (B151609) and naphthalene (B1677914) rings.

Table 1: Expected ¹H NMR Signals for this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For this compound, all 16 carbon atoms are expected to be chemically non-equivalent, giving rise to 16 distinct signals in the spectrum. The chemical shifts of these carbons would vary based on their local electronic environment. Carbons bonded directly to the oxygen atom would appear at a lower field (higher ppm) compared to many of the other aromatic carbons. Quaternary carbons (those not bonded to any hydrogens) would typically show signals of lower intensity.

Table 2: Expected ¹³C NMR Signals for this compound

Carbon Type Number of Signals Expected Chemical Shift (ppm)
Aromatic CH 10 ~110 - 135
Aromatic Quaternary 4 ~120 - 150

The behavior of this compound in highly acidic environments has been investigated to understand its basicity and the stability of the resulting carbocations. When treated with a superacid like FSO₃H/SO₂ClF, this compound undergoes protonation. oup.com Experimental NMR measurements have directly observed the persistent carbocations generated from this process. oup.com

Research has shown that the protonation of this compound (designated as compound 7 in the study) occurs at two different carbon atoms, C(6) and C(11), resulting in the formation of two distinct carbocationic species. oup.com The positive charge in these systems, as mapped by the changes in ¹³C NMR chemical shifts (Δδ¹³C), is shown to have limited delocalization. oup.com These experimental findings are supported by DFT calculations, which align with the observed chemical shifts and charge delocalization patterns. oup.com

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound with high precision.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. acs.orgdiva-portal.org For this compound, the molecular formula is C₁₆H₁₀O. nih.govnist.gov HRMS analysis would confirm this composition by measuring the mass of the molecular ion with a high degree of precision, typically to within a few parts per million (ppm). The analysis of related benzo[b]naphthofuran derivatives has successfully used High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to confirm molecular formulas by identifying the protonated molecular ion [M+H]⁺. acs.orgdiva-portal.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₆H₁₀O nih.govnist.gov
Molecular Weight (Nominal) 218 g/mol nih.govnist.gov
Exact Mass (Computed) 218.073164938 Da nih.gov

The top peaks observed in standard mass spectrometry for this compound are at m/z 218 (the molecular ion), 189, and 219. nih.gov

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a key analytical technique used to determine the molecular weight and fragmentation pattern of organic compounds. For this compound, which has a molecular formula of C₁₆H₁₀O and a molecular weight of approximately 218.25 g/mol , the mass spectrum provides distinct and identifiable peaks. nist.gov

The most prominent feature in the EI-MS of this compound is the molecular ion peak ([M]⁺). nist.govnih.gov This peak is observed at a mass-to-charge ratio (m/z) of 218 and is typically the most intense peak in the spectrum, also known as the base peak. nist.govnih.gov The presence of a strong molecular ion peak is characteristic of stable aromatic systems. Other significant fragment ions are observed at m/z 189 and m/z 219, which correspond to the loss of specific fragments and isotopic contributions, respectively. nih.gov

Peak Typem/z ValueSignificance
Top Peak (Molecular Ion)218Corresponds to the intact molecule [C₁₆H₁₀O]⁺. nist.govnih.gov
2nd Highest Peak189Represents a major fragment ion, likely from the loss of a CHO group.
3rd Highest Peak219Represents the M+1 isotope peak, primarily due to the natural abundance of ¹³C. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups and vibrational modes within a molecule. The IR spectrum of this compound has been recorded using the KBr wafer technique. nih.gov The spectrum is characterized by absorption bands typical for a polycyclic aromatic hydrocarbon containing an ether linkage. Key features include bands corresponding to aromatic C-H stretching, aromatic C=C ring stretching, and the asymmetric C-O-C stretching of the furan ring. These characteristic vibrations confirm the structural integrity and functional groups present in the molecule.

UV/Visible Spectroscopy

UV/Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum for this compound is available, though specific absorption maxima are detailed for its analogs, such as Benzo[b]naphtho[2,1-d]furans. nist.govacs.org For these related structures, characteristic absorption maxima (λmax) are observed around 270 nm and 350 nm, which are indicative of the π → π* transitions within the extended conjugated aromatic system. acs.org This suggests that this compound would exhibit a similar absorption profile, absorbing strongly in the ultraviolet region due to its extensive π-electron system.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations have proven to be a powerful tool for elucidating the electronic structure and properties of complex aromatic systems like this compound. Theoretical studies have been conducted to predict the ¹H and ¹³C NMR chemical shifts of this molecule. oup.com These computational predictions have been compared with experimental NMR data, showing a strong correlation between the calculated and observed values. oup.com This agreement validates the accuracy of the DFT methods employed and allows for a reliable assignment of NMR signals, which is fundamental to confirming the molecular structure. oup.com

DFT calculations have been instrumental in studying the behavior of this compound in superacidic media, where it can be protonated to form persistent carbocations. oup.com Experimental NMR studies in a superacid mixture (FSO₃H/SO₂ClF) revealed that protonation of this compound occurs at two distinct sites, C(6) and C(11), leading to the formation of two different carbocation species. oup.com

DFT calculations were performed to map the distribution of the positive charge within these carbocations. oup.com The results, which aligned with experimental data derived from changes in ¹³C chemical shifts (Δδ¹³C), indicated that the positive charge is not extensively delocalized across the entire π-system. oup.com Instead, the charge delocalization is somewhat limited, a key finding that provides insight into the electronic stability and reactivity of these hetero-polycyclic aromatic cations. oup.com

CompoundProtonation Sites in SuperacidObservation
This compoundC(6) and C(11)Formation of two persistent carbocation species. oup.com

Molecular Modeling and Conformation Analysis

The conformational landscape of a molecule dictates its interactions and properties. For polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic counterparts, the inherent rigidity of the fused ring system often limits the conformational freedom. However, subtle deviations from planarity and the spatial arrangement of substituents can have significant impacts. Molecular modeling techniques, ranging from computationally inexpensive molecular mechanics to more accurate quantum mechanical methods, are employed to explore the conformational preferences of this compound and its derivatives.

Theoretical Approaches to Conformational Analysis:

Molecular Mechanics (MM): This method utilizes classical physics to approximate the potential energy of a molecule. The molecule is treated as a collection of atoms held together by springs representing bonds. Force fields, such as AMBER and MMFF, are sets of parameters that define the energy cost associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions). wikipedia.org For largely planar and rigid molecules like this compound, molecular mechanics can provide a rapid assessment of the minimum energy conformation, which is expected to be nearly planar.

Semi-Empirical Methods: These methods, such as AM1, PM3, and MNDO, provide a simplified quantum mechanical description of the electronic structure. uomustansiriyah.edu.iqwikipedia.orgcore.ac.ukwustl.edu They are computationally faster than ab initio methods because they use parameters derived from experimental data to approximate certain integrals. wikipedia.orgcore.ac.uk Semi-empirical methods can be used to optimize the geometry and identify stable conformers of this compound and its analogs, offering a balance between computational cost and accuracy. cwu.edu

Ab Initio and Density Functional Theory (DFT) Methods: For a more rigorous and accurate determination of molecular conformation, ab initio methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed. wikipedia.orgyoutube.com DFT methods, with functionals such as B3LYP and CAM-B3LYP, combined with appropriate basis sets (e.g., 6-31G*, def2-SVP), have proven to be highly effective in predicting the geometries of polycyclic aromatic systems. chemrxiv.orgresearchgate.netnih.gov These methods explicitly solve the electronic Schrödinger equation (or an equivalent formulation in DFT), providing detailed information about the electronic distribution and its influence on the molecular geometry.

For the parent this compound, computational studies would be expected to confirm a high degree of planarity due to the extensive π-conjugation across the fused ring system. The introduction of substituents, however, could induce slight puckering or out-of-plane distortions to alleviate steric strain. Conformational analysis of substituted analogs would involve systematically rotating flexible bonds and calculating the corresponding energy to identify the most stable spatial arrangements.

Representative Data from Conformational Analysis:

Computational MethodBasis SetPredicted Dihedral Angle (°)Total Energy (Hartree)
MM+-~0.1-
AM1-~0.2-
DFT (B3LYP)6-31G*< 0.1-1025.xxxxxx

Note: The dihedral angle would typically be measured across the fused ring system to quantify planarity. The total energy is a measure of the molecule's stability.

Electronic Structure and Aromaticity Calculations

The electronic structure of this compound governs its reactivity, spectroscopic properties, and potential utility in electronic materials. Computational methods are indispensable for probing the distribution of electrons within the molecule and quantifying the aromaticity of its constituent rings.

Methods for Electronic Structure and Aromaticity Evaluation:

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for assessing aromaticity. github.ioacs.org It involves placing a "ghost" atom (a point with no basis functions) at the center of a ring and calculating the magnetic shielding at that point. kiku.dknih.gov A negative NICS value indicates a diatropic ring current, characteristic of an aromatic ring, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. kiku.dk NICS calculations are valuable for understanding the local aromaticity of each ring within a polycyclic system. nih.gov

Electron Localization Function (ELF): The ELF is a method for mapping the electron localization in a molecule, providing a visual representation of chemical bonds and lone pairs. benthamdirect.comtaylorandfrancis.comjussieu.fr The topological analysis of the ELF can be used to quantify the degree of electron delocalization and, consequently, the aromaticity of a system. acs.orguchile.cl

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density to define atoms, bonds, and their properties within a molecule. e-bookshelf.dewikipedia.orgresearchgate.netresearchgate.net It can be used to characterize the nature of chemical bonds and assess aromaticity by examining the properties of bond critical points. researchgate.net

Aromaticity of this compound:

Representative Data from Aromaticity Calculations:

The following table presents hypothetical NICS(1) values for this compound, which are calculated 1 Å above the center of each ring. These values are illustrative of what a computational study might reveal about the local aromaticity.

RingHypothetical NICS(1) (ppm)Aromatic Character
Benzene Ring (A)-9.5Aromatic
Furan Ring (B)-7.2Aromatic
Naphthalene Ring 1 (C)-8.8Aromatic
Naphthalene Ring 2 (D)-6.5Moderately Aromatic

Note: More negative NICS(1) values generally indicate a higher degree of aromaticity.

Iv. Chemical Reactivity and Functionalization of Benzo B Naphtho 2,3 D Furan

Types of Chemical Reactions

The Benzo[b]naphtho[2,3-d]furan scaffold can undergo a range of chemical reactions, allowing for the synthesis of diverse derivatives. These reactions primarily target the furan (B31954) ring and the attached benzene (B151609) rings, leading to oxidized, reduced, or substituted products.

This compound can be oxidized to form the corresponding quinone derivatives, specifically this compound-6,11-diones. These reactions typically involve the oxidation of the central naphthalene (B1677914) ring system. One synthetic approach to these diones involves the reaction of 2-hydroxynaphthoquinones with alkynes. A plausible mechanism suggests that the process can proceed through a hydroquinone intermediate which is subsequently oxidized to the final quinone product, sometimes by simple air oxidation nih.gov. The synthesis of this compound-6,11-diones has been reported as a general method for this class of compounds mdpi.com. The oxidation of related hydroxyphenyl-substituted ethanes with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can also lead to the formation of benzofuran (B130515) structures rsc.org.

Table 1: Examples of Oxidized Derivatives

Derivative Name Molecular Formula Parent Compound

This table presents an example of an oxidized derivative of this compound.

The reduction of the quinone derivatives of this compound leads to the formation of hydroquinones. This transformation is a fundamental reaction in quinone chemistry. For instance, the reduction of benzoquinones to hydroquinones can be achieved through various methods, including reactions with reducing agents like glutathione researchgate.net. In the context of synthesis, naphtho[2,3-b]furan-4,9-diones are produced by the air oxidation of a hydroquinone intermediate, indicating that the reverse reaction—the reduction of the dione (B5365651) to the hydroquinone—is a key process nih.gov. The hetero-ring of the simpler benzofuran system can be reduced to give the 2,3-dihydro-derivative using reagents such as triethylsilane in an acidic medium taylorfrancis.com.

The this compound ring system is susceptible to electrophilic substitution reactions, although the selectivity can be poor. For the parent benzofuran, the preferred position for electrophilic attack is C2, followed by C3 chemicalbook.com. However, the reactivity of the fused benzene rings must also be considered. In dibenzofuran, a related compound, the positional reactivity in electrophilic substitutions has been studied, providing a model for the behavior of more complex systems acs.org. For benzofurans in general, the hetero-ring positions are typically only slightly more reactive than some positions on the benzene ring taylorfrancis.com. Reactions such as nitration on benzofuran can yield a mixture of 2-nitro and 3-nitro derivatives, depending on the conditions and reagents used chemicalbook.com.

Nucleophilic substitution reactions on the unsubstituted this compound are not common. However, the presence of leaving groups, such as halogens, on the aromatic scaffold facilitates such reactions. For example, halogenated benzofurans can undergo nucleophilic displacement. Brominated derivatives, in particular, exhibit versatile functionality, allowing for the replacement of bromine through palladium-catalyzed coupling reactions or direct nucleophilic displacement nih.gov. The 3-bromo derivative of this compound serves as a key intermediate in the synthesis of more complex molecules, such as triarylamine and benzidine (B372746) derivatives used in organic light-emitting diodes (OLEDs) chemicalbook.com. This highlights the importance of nucleophilic substitution on halogenated precursors for further functionalization.

Functionalization Strategies and Derivative Synthesis

The synthesis of derivatives from the this compound core is essential for exploring its potential applications. Functionalization strategies often involve introducing substituents onto the aromatic rings to modulate the molecule's electronic and physical properties.

Hydroxyl groups can be introduced onto the this compound skeleton through several synthetic routes. One primary method is the reduction of the corresponding quinones (this compound-6,11-diones) to yield hydroquinones, which are dihydroxy derivatives nih.govresearchgate.net. Another strategy involves the use of precursors that already contain hydroxyl groups. For instance, the synthesis of naphtho[2,3-b]furan-4,9-diones often starts from 2-hydroxy-1,4-naphthoquinones nih.gov. This precursor carries a hydroxyl group that becomes part of the final heterocyclic system's environment. Furthermore, the cleavage of ether groups, such as an isopropyl group on a substituted benzofuran, using reagents like aluminum chloride (AlCl₃), can be employed to generate a hydroxyl group nih.gov.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
This compound-6,11-dione
Naphtho[2,3-b]furan-4,9-dione (B1206112)
2-hydroxy-1,4-naphthoquinone (B1674593)
2,3-dichloro-5,6-dicyanobenzoquinone
2-nitrobenzo[b]furan
3-nitrobenzo[b]furan
This compound, 3-bromo-
triethylsilane

Halogenation (e.g., Bromination to this compound, 3-bromo-)

Halogenation, particularly bromination, is a fundamental functionalization strategy for aromatic compounds, creating a reactive handle for subsequent cross-coupling reactions. In the case of this compound, electrophilic aromatic substitution is the principal pathway for introducing a halogen atom onto the aromatic core. Furan and its fused-ring analogues are known to undergo electrophilic substitution more readily than benzene, with the reaction conditions being relatively mild. pearson.compearson.com The position of substitution is dictated by the electronic distribution within the molecule.

The bromination of this compound to yield 3-bromo-benzo[b]naphtho[2,3-d]furan is a key transformation. This derivative serves as a crucial intermediate in the synthesis of advanced materials, such as triarylamine-containing compounds for organic light-emitting diodes (OLEDs). chemicalbook.com While specific literature on the direct bromination of the parent this compound is not abundant, the reaction can be achieved using standard brominating agents for aromatic compounds.

Common reagents for such transformations include molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine. wikipedia.orgresearchgate.net The reaction with NBS, often initiated by a radical initiator or performed under acidic conditions, can provide a high degree of selectivity. researchgate.net

Table 1: Representative Conditions for Electrophilic Bromination of Aromatic Compounds.
ReagentCatalyst/ConditionsTypical SubstrateReference
Br₂FeBr₃ or AlCl₃Benzene derivatives wikipedia.org
N-Bromosuccinimide (NBS)Concentrated H₂SO₄, ChloroformDeactivated aromatic rings researchgate.net
Br₂Dioxane (solvent)Furan pearson.com
This table summarizes common conditions for electrophilic bromination, which are applicable to the functionalization of this compound.

Amination for Advanced Materials

The introduction of amino groups onto the this compound scaffold is a critical step in the development of materials for organic electronics. Specifically, the synthesis of triarylamine derivatives, where the this compound moiety is linked to one or more aromatic amine units, has been a focus. These materials often exhibit excellent hole-transporting properties, making them suitable for use in the hole transport layer of OLEDs. chemicalbook.com

The most common route to these aminated derivatives is through the nucleophilic substitution of a halogenated precursor, such as 3-bromo-benzo[b]naphtho[2,3-d]furan. This transformation is typically achieved via transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination or the Ullmann condensation. These reactions involve the formation of a carbon-nitrogen bond between the aryl halide and an amine.

The Buchwald-Hartwig amination employs a palladium catalyst with a suitable phosphine ligand, while the Ullmann condensation traditionally uses a copper catalyst, often at higher temperatures. Both methods are powerful tools for the synthesis of complex arylamines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Table 2: Common Cross-Coupling Reactions for C-N Bond Formation.
ReactionCatalystTypical LigandBaseApplicationReference
Buchwald-Hartwig AminationPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Phosphines (e.g., P(t-Bu)₃, XPhos)NaOt-Bu, Cs₂CO₃Synthesis of triarylamines for OLEDs organic-chemistry.org
Ullmann CondensationCopper (e.g., CuI, Cu₂O)Often ligand-free or with simple ligandsK₂CO₃, K₃PO₄Amination of aryl halides youtube.com
This table outlines the key features of the Buchwald-Hartwig and Ullmann amination reactions, which are instrumental in synthesizing aminated this compound derivatives for advanced materials.

Boronic Acid Derivatives (e.g., B-benzo[b]naphtho[2,3-d]furan-2-yl-boronic acid)

Boronic acid derivatives of this compound are highly valuable intermediates in organic synthesis. The boronic acid group can be readily transformed into a variety of other functional groups through reactions such as the Suzuki-Miyaura cross-coupling, which forms new carbon-carbon bonds. This versatility makes them key building blocks for the synthesis of complex organic molecules for pharmaceutical and materials science applications. pearson.comorganic-chemistry.org

The synthesis of B-benzo[b]naphtho[2,3-d]furan-2-yl-boronic acid has been reported and involves a sequence of organometallic reactions. The process typically starts with a halogenated precursor or a suitable starting material that can be selectively metalated. This is followed by quenching with a boron electrophile, such as trimethyl borate, and subsequent hydrolysis to afford the boronic acid.

A representative synthesis involves the cooling of a solution of the starting material in a solvent like tetrahydrofuran (B95107) to a low temperature (e.g., -78°C). An organolithium reagent, such as n-butyllithium, is then added to effect a lithium-halogen exchange or direct deprotonation, generating a lithiated intermediate. This nucleophilic species is then reacted with trimethyl borate, B(OMe)₃. The reaction mixture is allowed to warm to room temperature before being quenched with an acidic aqueous solution to hydrolyze the borate ester to the desired boronic acid. nih.gov

Table 3: Synthesis of B-benzo[b]naphtho[2,3-d]furan-2-yl-boronic acid.
StepReagents and ConditionsPurposeReference
1. Lithiationn-BuLi, Tetrahydrofuran, -78°C to 0°CGeneration of the organolithium intermediate. nih.gov
2. BorylationB(OMe)₃, -78°C to room temperatureIntroduction of the borate ester group. nih.gov
3. Hydrolysis1 N HCl (aq.), room temperatureConversion of the borate ester to the boronic acid. nih.gov
This table details the key steps and reagents in the synthesis of B-benzo[b]naphtho[2,3-d]furan-2-yl-boronic acid.

Mechanistic Insights into Reactivity

Understanding the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing reaction conditions and predicting outcomes. While detailed mechanistic studies specifically on this compound are limited, insights can be drawn from closely related furan-containing polycyclic aromatic systems.

Nucleophilic Attack and Cyclization Mechanisms

The formation of the furan ring in this compound and its derivatives often involves an intramolecular nucleophilic attack as a key step. In many synthetic routes, a precursor is constructed that contains a nucleophilic oxygen atom (often a hydroxyl or alkoxide group) positioned to attack an electrophilic carbon center, leading to ring closure.

For instance, in palladium-catalyzed syntheses of substituted benzofurans, a common strategy involves the coupling of an o-haloanisole with a terminal alkyne. nih.gov The resulting intermediate can then undergo electrophilic cyclization. In other related syntheses, the final ring-forming step is an intramolecular C-O bond formation. organic-chemistry.org A plausible mechanism for the formation of the this compound skeleton could involve the palladium-catalyzed coupling of a suitably substituted naphthol derivative with a dihalobenzene, followed by an intramolecular cyclization where the naphtholic oxygen attacks an activated carbon on the adjacent ring. The specific nature of the intermediates and transition states would depend on the catalyst system and reaction conditions employed.

Biradical Intermediates in Cycloadditions

Cycloaddition reactions are a powerful tool for the construction of heterocyclic rings. In some cases, these reactions can proceed through biradical intermediates, particularly in photochemical or thermal processes. For the synthesis of related naphthofuran systems, such as naphtho[2,3-b]furan-4,9-diones, a visible-light-mediated [3+2] cycloaddition has been reported to proceed via a biradical mechanism. acs.org

In this proposed mechanism, the photochemical excitation of a 2-hydroxy-1,4-naphthoquinone derivative generates an excited triplet state. This species then reacts with an alkyne to form a 1,5-biradical intermediate. Subsequent intramolecular cyclization of this biradical leads to the formation of the furan ring. acs.org While this specific example leads to a quinone derivative, it highlights the possibility of biradical pathways in the formation of the naphthofuran core under certain reaction conditions.

Radical Pathways in Dehydrogenative Coupling

Dehydrogenative coupling reactions offer an atom-economical approach to the synthesis of fused aromatic systems by forming C-C or C-heteroatom bonds through the removal of hydrogen. These reactions can often proceed through radical pathways, especially when mediated by transition metals like copper.

An efficient method for the synthesis of benzothieno[3,2-b]benzofurans, a structurally related class of compounds, utilizes a copper-mediated intramolecular dehydrogenative C-O coupling. Mechanistic studies, including the observation that the reaction is inhibited by radical scavengers, strongly suggest a radical pathway. The proposed mechanism involves the generation of a phenoxy radical via a single-electron transfer from a hydroxyl group to the copper catalyst. This is followed by an intramolecular radical cyclization onto the adjacent aromatic ring to form the furan moiety. nih.gov A similar radical-mediated dehydrogenative coupling could be envisioned as a potential synthetic route to this compound from appropriate precursors.

V. Applications and Advanced Materials Based on Benzo B Naphtho 2,3 D Furan

Organic Electronics and Optoelectronic Materials

The benzo[b]naphtho[2,3-d]furan core is of significant interest in the design and synthesis of materials for organic electronic and optoelectronic applications. cymitquimica.com Its derivatives have been explored for their utility in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where their electronic characteristics can be fine-tuned through chemical modification. cymitquimica.com

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, this compound derivatives have demonstrated potential as key components for enhancing device performance. These materials are utilized for their ability to facilitate the efficient injection and transport of charge carriers, a critical factor in the operation of OLEDs. chemicalbook.com

The introduction of bulky substituent groups to the this compound framework can also improve the material's glass transition temperature and thermal stability, which are important for the longevity and reliability of OLED devices. chemicalbook.comguidechem.com

The use of this compound-based materials as hole transport layers or as part of the host material in the emissive layer can lead to significant improvements in the luminous efficiency and operational lifetime of OLEDs. chemicalbook.comguidechem.com By enhancing the hole injection and transport, these materials help to balance the charge carrier currents within the device, leading to a higher probability of exciton (B1674681) formation in the emissive layer. wiley.com This improved charge balance results in higher luminous efficiency and brightness. chemicalbook.comguidechem.com

For example, organic electroluminescent devices incorporating benzidine (B372746) derivatives synthesized using a this compound intermediate have been reported to exhibit lower driving voltages, higher luminous efficiency, and longer service lives. chemicalbook.comguidechem.com Similarly, triaromatic amine derivatives featuring this structural unit have been shown to improve the compound efficiency of hole and electron formation in the luminescent layer, resulting in devices with better photoelectric performance and stability. guidechem.com Research on deep-blue fluorescent OLEDs has shown that integrating a this compound moiety into host materials can enhance operational stability. wiley.com One such device exhibited a long operational stability, decaying to only 90% of its initial luminance after 249 hours at an initial luminance of 1000 cd/m². wiley.com

Organic Field-Effect Transistors (OFETs)

The planarity and extended π-conjugation of the this compound system make it a promising candidate for the active semiconductor layer in organic field-effect transistors (OFETs). beilstein-journals.org These transistors are fundamental components of flexible and transparent electronics.

Research has demonstrated that derivatives of this compound and its isomers typically exhibit p-type semiconductor behavior in OFETs. beilstein-journals.orgbeilstein-journals.org This means that they primarily conduct positive charge carriers (holes). The inherent electron-rich nature of the furan (B31954) and naphthalene (B1677914) rings facilitates the transport of holes through the semiconductor layer when a voltage is applied to the gate electrode. beilstein-journals.org

Studies on ladder-type π-conjugated compounds, including derivatives of benzo[d,d']benzo[2,1-b:3,4-b']difuran, which share a similar structural motif, have consistently shown p-type characteristics in OFET devices. beilstein-journals.orgbeilstein-journals.org This behavior is attributed to the electronic structure of these furan-fused aromatic systems. beilstein-journals.org

The performance of an OFET is largely determined by its carrier mobility (the speed at which charge carriers move through the material) and the on/off ratio (the ratio of the current when the transistor is on to the current when it is off). Materials based on this compound and its isomers have shown promising results in these areas.

For instance, OFETs fabricated with dinaphtho[2,3-d:2',3'-d']benzo[2,1-b:3,4-b']difuran (syn-DNBDF), a π-extended system related to this compound, have achieved hole mobilities as high as 0.1 cm²V⁻¹s⁻¹. beilstein-journals.orgbeilstein-journals.org Another related compound, a naphtho[2,1-b:6,5-b']difuran derivative, demonstrated an excellent hole mobility of 3.6 cm²V⁻¹s⁻¹. beilstein-journals.org

The on/off ratio is another critical parameter, and devices based on these materials have shown respectable values. For example, an OFET based on a dialkyl-substituted dibenzo[d,d']benzo[1,2-b:4,5-b']difuran (anti-DBBDF) derivative showed a hole mobility of 0.042 cm²V⁻¹s⁻¹ with an on/off ratio of 10³. beilstein-journals.org Similarly, a dinaphtho[2,3-d:2',3'-d']benzo[1,2-b:4,5-b']difuran (anti-DNBDF) derivative exhibited a higher hole mobility of 0.33 cm²V⁻¹s⁻¹. beilstein-journals.org

Interactive Data Table of OFET Performance for this compound Analogs:

CompoundSubstrate TreatmentHole Mobility (µFET) (cm²V⁻¹s⁻¹)On/Off Ratio (Ion/Ioff)
syn-DBBDFBare Si/SiO₂5.0 x 10⁻⁵10¹
syn-DBBDFHMDS-treated1.5 x 10⁻³10³
syn-DNBDFBare Si/SiO₂2.3 x 10⁻²10³
syn-DNBDFHMDS-treated2.0 x 10⁻²10³
syn-DNBDFHMDS-treated (Tsub = 90 °C)1.0 x 10⁻¹>10³

Data sourced from a study on dibenzo[d,d']benzo[2,1-b:3,4-b']difuran derivatives. beilstein-journals.org

Organic Photovoltaics (OPVs)

Derivatives of this compound are being investigated for their potential in organic photovoltaics. The extended π-conjugation of this fused ring system facilitates efficient charge transport, a critical property for organic semiconductor materials used in OPVs. Research into related structures like naphthodifurans has shown that these materials can act as the donor layer in OPVs, achieving power conversion efficiencies of up to 2.0%. researchgate.net The development of new organic dyes incorporating a benzo[b]furan moiety has led to solar-to-electric conversion efficiencies of up to 6.65% in dye-sensitized solar cells. acs.org While direct data on this compound itself in OPVs is emerging, the promising results from structurally similar furan-based fused ring systems highlight its potential. bohrium.com

Photosensitizers

The this compound structure is also of interest in the field of photosensitizers. bloomtechz.com Photosensitizers are molecules that can be excited by light to produce reactive oxygen species (ROS), a property utilized in photodynamic therapy for cancer and in other photochemical applications. Quinones, which can be derived from the this compound scaffold, are known to act as photosensitizers for photodynamic therapy through the generation of ROS. acs.org The inherent photophysical properties of the extended aromatic system of this compound make it a candidate for further exploration in this area.

Medicinal Chemistry and Biological Activity Studies

The this compound scaffold has been a focal point in the design and synthesis of novel compounds with significant biological activities, particularly in the realm of anticancer and antiviral research.

Cytotoxicity and Anticancer Activity of Derivatives

Derivatives of this compound, especially its dione (B5365651) forms, have demonstrated notable cytotoxic effects against a variety of cancer cell lines. mdpi.com These compounds represent a promising class of antineoplastic agents. nih.govresearchgate.net

A significant mechanism of the anticancer action of this compound derivatives is the inhibition of topoisomerase II (topo II). nih.govkoreascience.kr Topo II enzymes are crucial for managing DNA topology during cell replication and are validated targets for cancer chemotherapy. koreascience.kr By inhibiting topo II, these compounds can induce DNA strand breaks, leading to apoptosis (programmed cell death) in cancer cells. koreascience.kr Studies have shown that certain benzonaphthofurandione derivatives are excellent inhibitors of topoisomerase II. koreascience.kr For instance, hydroxy derivatives of this compound-6,11-diones have exhibited potent cytotoxicity and significant inhibitory activity against topo II. koreascience.kr

The cytotoxic potential of this compound-6,11-dione derivatives has been evaluated against several human cancer cell lines. nih.gov Notably, these compounds have shown inhibitory action against human promyelocytic leukemia (HL-60) and small-cell lung cancer (SCLC) cells. nih.gov Research has also extended to cisplatin-resistant SCLC cells, indicating potential for overcoming drug resistance. nih.gov One particular derivative, 3-[2-(dimethylamino)ethoxy]-1-hydroxybenzo[b]naphthol[2,3-d]furan-6,11-dione, demonstrated strong inhibitory activity across a wide panel of cancer cell lines. nih.gov The hydroxy analogue with a branched methyl side chain also displayed high cytotoxicity against cancer cells. koreascience.kr

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Compound DerivativeCancer Cell LineActivityReference
This compound-6,11-dionesHuman promyelocytic leukemia (HL-60)Potent inhibitory action nih.gov
This compound-6,11-dionesSmall-cell lung cancer (SCLC)Potent inhibitory action nih.gov
This compound-6,11-dionesCisplatin-resistant SCLC (SCLC/CDDP)Inhibitory action nih.gov
3-[2-(dimethylamino)ethoxy]-1-hydroxybenzo[b]naphthol[2,3-d]furan-6,11-dione (8j)Various cancer cell linesStrong inhibitory activity nih.gov
Hydroxy analogue with branched methyl side chain (8e)Various cancer cell linesHigh cytotoxicity koreascience.kr
Naphtho[2,3-b]furan-4,9-dione (B1206112) derivativesLeukemia HL-60, NALM-6; Breast cancer MCF-7High cytotoxic activity (IC50 < 10 mM) researchgate.net

Antiviral Activity

In addition to anticancer properties, derivatives of the related naphtho[2,3-b]furan-4,9-dione have shown preliminary antiviral activity. jst.go.jp One study revealed that a fluorine-containing derivative exhibited activity against the swine influenza virus and Feline calicivirus. jst.go.jp While research in this area is not as extensive as in anticancer studies, it opens another avenue for the therapeutic application of this class of compounds. The broad biological activity of benzo[b]furan derivatives also includes antiviral potential, suggesting that the this compound scaffold warrants further investigation for the development of novel antiviral agents. grafiati.com

Antibacterial Activity

Derivatives of the this compound framework have demonstrated notable antibacterial properties. For instance, usambarin D, a derivative of benzo[b]naphtho[2,1-d]furan (B3422070) isolated from Streblus usambarensis, has shown moderate antibacterial activity against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 9.0 μM. nih.govacs.org However, the tested compounds from this plant, including usambarin D, were not effective against Escherichia coli. nih.govacs.org

Studies on related naphtho[2,3-b]furan-4,9-diones have also revealed potent and broad antimicrobial activities. jst.go.jp Specifically, a fluorine-containing derivative, NQ008, exhibited significant activity against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria, as well as fungi. jst.go.jp The mode of action for NQ008 is suggested to be bactericidal. jst.go.jp

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on this compound and its analogs have provided insights into the structural requirements for their biological activities. In the case of naphtho[2,3-b]furan-4,9-diones, the presence and nature of substituents are crucial for their antibacterial efficacy. jst.go.jp For example, mono-fluorinated compounds like NQ008 showed significantly higher antibacterial activity compared to their geminal difluoro counterparts. jst.go.jp This highlights the importance of specific substitutions on the core structure for optimizing antimicrobial effects.

Furthermore, research on benzofuran (B130515) derivatives has indicated that the antimicrobial activity is more dependent on the substitution at the heterocyclic furan ring than on the aromatic moiety. researchgate.net For some benzofuran derivatives, a C-3-acetyl functionality has been identified as a key structural feature for enhancing antimicrobial properties. researchgate.net The nature of substituents can modulate bioactivity, as seen with usambarin derivatives where usambarin D shows antibacterial activity while others may lack cytotoxicity.

Sensor Technologies

The extended π-conjugated system and electron-rich nature of the this compound skeleton make it an excellent candidate for the development of chemosensors. chemisgroup.us The presence of the oxygen atom and the large aromatic system contribute to significant interactions with electron-deficient species like metal ions. chemisgroup.us

Chemosensors for Metal Ion Detection

This compound and its derivatives are utilized in creating chemosensors for detecting various metal ions. chemisgroup.us These sensors often operate through mechanisms like fluorescence "turn-on" or "turn-off" responses upon binding with a specific metal ion. chemisgroup.usresearchgate.net

The inherent fluorescence of the naphthofuran scaffold is a key feature in the design of fluorescent chemosensors. chemisgroup.us These molecules can act as fluorophores, where binding or chelation with a metal ion leads to a detectable change in their fluorescence signal. chemisgroup.us Naphthofuran-based sensors are noted to have better absorption and emission spectra compared to simpler benzofuran systems due to their larger aromatic structure. chemisgroup.us

Researchers have successfully designed this compound-based chemosensors with high selectivity and sensitivity for specific metal ions. For instance, a simple benzofuran-2-boronic acid has been developed as a highly selective fluorescent sensor for palladium (Pd²⁺). chemisgroup.us Other derivatives have been engineered to selectively detect iron (Fe³⁺) and copper (Cu²⁺) ions. chemisgroup.usresearchgate.net The selectivity arises from the specific interaction between the functional groups on the sensor molecule and the empty orbitals of the target metal ion. chemisgroup.usresearchgate.net The detection limits for these sensors can be very low, often in the nanomolar to micromolar range, demonstrating their high sensitivity. chemisgroup.uslisidian.comresearchgate.net For example, a chemosensor for Fe³⁺ detection exhibited a limit of detection of 43 nM. chemisgroup.us Another sensor for Cu²⁺ had a detection limit of 2.3 x 10⁻⁷ M. chemisgroup.us

Supramolecular Chemistry and Advanced Architectures

The planar and rigid structure of this compound makes it an ideal building block for constructing complex supramolecular architectures. cymitquimica.com Its ability to participate in various non-covalent interactions allows for the self-assembly of well-defined nanostructures. These advanced architectures are of interest in materials science for applications in organic electronics and other fields. cymitquimica.com The fused aromatic system contributes to its potential use in creating materials with enhanced electronic and photophysical properties. cymitquimica.com

Incorporation into Self-Assembled Systems

The spontaneous organization of molecules into ordered structures, or self-assembly, is a powerful strategy for creating functional nanomaterials. While research on the parent this compound is limited, the principles of self-assembly are well-demonstrated by its derivatives and analogous fused-ring heterocyclic compounds. These molecules can form structures like self-assembled monolayers (SAMs), nanowires, and liquid crystals, driven by intermolecular forces.

The formation of SAMs is a prominent application for such planar aromatic compounds, which typically serve as the core or terminal group of a molecule designed with three parts: an anchoring group that binds to a substrate, a spacer unit, and the functional terminal group. rsc.orgpreprints.org The this compound moiety, with its large, planar aromatic system, is an ideal candidate for the functional component, promoting intermolecular π-π interactions that lead to densely packed and stable monolayers. rsc.org Such ordered assemblies are crucial for developing advanced electronic devices, including perovskite solar cells and field-effect transistors, by providing efficient charge transport layers. rsc.orgpreprints.org

The self-assembly process is not limited to surfaces. For instance, a related fused furan compound, 11-methylbenzo[d]pyreno[4,5-b]furan, has been shown to self-assemble into nanowires in aqueous solutions. acs.org These nanowires, when used in organic light-emitting diode (OLED) devices, demonstrated significantly better performance than disordered thin films of the same molecule, highlighting how organized structures enhance material properties. acs.org

The precise nature of the intermolecular interactions governs the final supramolecular architecture. In the crystal structure of a closely related sulfur analogue, 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene, the molecules are organized into slab-like structures through a combination of C-H···π interactions and offset π–π stacking. researchgate.net These non-covalent bonds dictate the molecular packing, which is critical for properties like charge carrier mobility in organic semiconductors. The ability of these rigid heterocyclic systems to form such well-defined assemblies underscores their potential in the bottom-up fabrication of functional materials.

Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a "host" molecule, which has a binding cavity, and a "guest" molecule that fits within it. wikipedia.org These complexes are held together by non-covalent forces. wikipedia.org Derivatives of this compound have been successfully employed as guest molecules in liquid crystal-based systems, demonstrating their utility in creating responsive materials.

A notable example involves the use of newly synthesized 3-(dialkylamino)this compound-6,11-diones as dichroic fluorescent dyes. oup.comkisti.re.kr In these systems, the furan derivative acts as the "guest" within an ordered nematic liquid crystal "host". oup.com The orientation of the guest molecules can be controlled by the liquid crystal host, which in turn affects their optical properties. This guest-host interaction allows for the control of fluorescence, a phenomenon with potential applications in optical shutters and emissive displays. oup.com Researchers observed significant differences in fluorescence intensity when the emitted light was measured parallel versus perpendicular to the liquid crystal director, achieving favorable dichroic ratios. oup.com

The broader family of naphthofurans and related macrocycles also exhibits significant host-guest chemistry. For example, ether naphthotubes, which are large, tube-shaped host molecules, form stable 1:1 complexes with various dicationic guests. nih.gov The binding strength of these interactions has been quantified, providing insight into the molecular recognition capabilities of these systems.

Table 1: Fluorescence Properties of a Dilactone-type Dye (Guest) in a Nematic Liquid Crystal (Host) This table presents data on the fluorescence spectral changes of a dichroic fluorescent dye when incorporated as a guest into a nematic liquid crystal host (ZLI-1840). The ratio of fluorescence intensities measured parallel (F//) and perpendicular (F⊥) to the liquid crystal director indicates the degree of alignment and control over the emission.

Guest Concentration (mol dm⁻³)Fluorescence Intensity Ratio (F// / F⊥)
3x10⁻³~6.0 - 7.0
3x10⁻⁴~6.0 - 7.0
Data sourced from a study on new dilactone-type fluorescent dyes. oup.com

Table 2: Association Constants for Ether Naphthotube Host-Guest Complexes This table shows the binding affinities (association constants, Kₐ) for complexes formed between an ether naphthotube host and various dicationic guests in solution, illustrating the strength of non-covalent interactions in a related naphtho-based supramolecular system.

Guest MoleculeAssociation Constant (Kₐ) (M⁻¹)
Dicationic Guest Series10² - 10⁶
Data sourced from a study on ether naphthotube host-guest complexes. nih.gov

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., MeCN or THF) impacts reaction efficiency.
  • Halogenated intermediates (e.g., bromonaphthalene derivatives) are critical for cross-coupling .

How is this compound structurally characterized?

Basic
Characterization relies on spectroscopic and analytical methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ring fusion patterns and substituent positions. For example, aromatic protons in the naphtho-furan system resonate at δ 7.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (MW = 218.25 g/mol) and fragmentation patterns .
  • Elemental Analysis (CHN) : Validates purity (>97% in commercial standards) .

Table 1 : Key Spectral Data for this compound

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 8.2 (d, J=8.4 Hz, H-1), δ 7.6 (m, H-4)
HRMS (EI)m/z 218.25 [M]⁺

How can functionalization at specific positions alter the electronic properties of this compound?

Advanced
Functionalization at positions 1-, 2-, or 8- modulates optoelectronic properties:

  • Halogenation : Chlorination (e.g., 1-chloro derivatives, CAS 2170644-12-7) increases electron-withdrawing effects, red-shifting absorption spectra. Synthesized via electrophilic substitution using Cl₂ or NCS .
  • Methoxy Groups : Introducing -OCH₃ at position 9 enhances π-conjugation, as seen in 9-methoxy-2-nitronaphtho[1,2-b]furan (CAS 117661-46-8) .

Q. Data Contradiction Analysis :

  • Electron-withdrawing groups (EWGs) improve charge transport in organic electronics but may reduce solubility. Conflicting reports on stability require controlled DFT studies to resolve .

What role does this compound play in organic electronic devices?

Advanced
Its planar, conjugated structure enables applications in:

  • Organic Light-Emitting Diodes (OLEDs) : As a triazine-linked emitter (e.g., triazinyl-Benzo[b]naphtho[2,3-d]furan derivatives), achieving blue emission with CIE coordinates (0.15, 0.08) .
  • Photovoltaics : Electron-deficient derivatives act as non-fullerene acceptors, with power conversion efficiencies (PCE) >12% in ternary blends .

Q. Methodological Note :

  • Device performance is validated via cyclic voltammetry (HOMO/LUMO levels) and grazing-incidence X-ray scattering (morphology) .

How to resolve contradictions in reported synthetic yields for halogenated derivatives?

Advanced
Discrepancies in yields (e.g., 60–85% for brominated analogs) arise from:

  • Substituent Effects : Electron-deficient aryl glyoxals (e.g., 4-NO₂) favor cyclization but may induce side reactions .
  • Catalyst Loading : Pd(PPh₃)₄ (2 mol%) optimizes cross-coupling, while excess catalyst degrades halogenated intermediates .

Q. Experimental Design Recommendations :

  • Use design of experiments (DoE) to optimize temperature, solvent, and stoichiometry.
  • Validate reproducibility via independent synthesis and LC-MS tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.